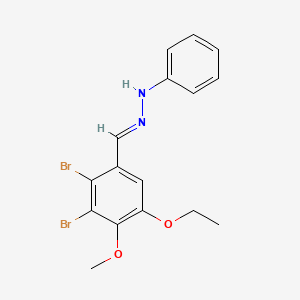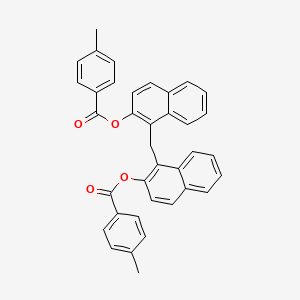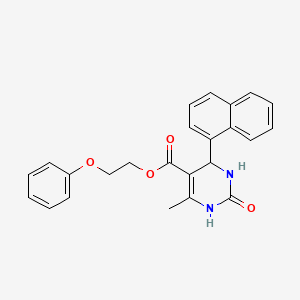
(1E)-1-(2,3-dibromo-5-ethoxy-4-methoxybenzylidene)-2-phenylhydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, ethoxy, and methoxy groups attached to a benzaldehyde core, along with a phenylhydrazone moiety. Its molecular structure and reactivity make it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE typically involves multiple steps:
Bromination: The starting material, 5-ethoxy-4-methoxybenzaldehyde, undergoes bromination to introduce bromine atoms at the 2 and 3 positions. This reaction is usually carried out using bromine (Br2) in the presence of a suitable solvent like acetic acid.
Formation of Phenylhydrazone: The brominated product is then reacted with phenylhydrazine to form the hydrazone derivative. This step involves the condensation of the aldehyde group with phenylhydrazine under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE involves its interaction with specific molecular targets. The phenylhydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s reactivity with nucleophiles and electrophiles allows it to participate in diverse chemical reactions, impacting its biological and chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-2-methoxybenzaldehyde: Shares similar bromination and methoxy groups but lacks the ethoxy and phenylhydrazone moieties.
2,3-Dibromo-5-ethoxy-4-methoxybenzaldehyde semicarbazone: Similar structure but with a semicarbazone group instead of a phenylhydrazone.
Uniqueness
2,3-DIBROMO-5-ETHOXY-4-METHOXYBENZALDEHYDE 1-PHENYLHYDRAZONE is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine atoms and the phenylhydrazone moiety makes it particularly versatile for various applications in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C16H16Br2N2O2 |
|---|---|
Peso molecular |
428.12 g/mol |
Nombre IUPAC |
N-[(E)-(2,3-dibromo-5-ethoxy-4-methoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C16H16Br2N2O2/c1-3-22-13-9-11(14(17)15(18)16(13)21-2)10-19-20-12-7-5-4-6-8-12/h4-10,20H,3H2,1-2H3/b19-10+ |
Clave InChI |
GQURDTWLNNBHGE-VXLYETTFSA-N |
SMILES isomérico |
CCOC1=C(C(=C(C(=C1)/C=N/NC2=CC=CC=C2)Br)Br)OC |
SMILES canónico |
CCOC1=C(C(=C(C(=C1)C=NNC2=CC=CC=C2)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-hydroxypropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B10896998.png)
![3,3'-sulfanediylbis[N-(4-ethoxy-2-nitrophenyl)propanamide]](/img/structure/B10896999.png)


![(Diethylamino)methyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B10897017.png)
![Methyl 4-cyano-3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2-carboxylate](/img/structure/B10897025.png)
![1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[(4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B10897033.png)
![(2E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-cyano-N-phenylprop-2-enamide](/img/structure/B10897040.png)
![methyl 5-({2-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10897045.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10897048.png)
![N-(4-chlorophenyl)-4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B10897052.png)

![5-(4-bromophenyl)-1-{2-[5-(4-methoxyphenyl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897086.png)
![2-[7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10897091.png)
